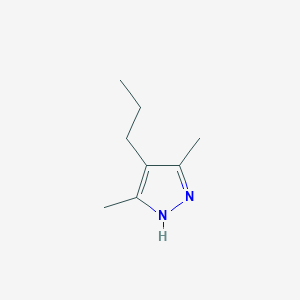

3,5-dimethyl-4-propyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-propyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-4-5-8-6(2)9-10-7(8)3/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPLVEKPBMMCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513323 | |

| Record name | 3,5-Dimethyl-4-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81328-51-0 | |

| Record name | 3,5-Dimethyl-4-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 3,5 Dimethyl 4 Propyl 1h Pyrazole

Classical and Foundational Synthetic Routes to Pyrazoles

The cornerstones of pyrazole (B372694) synthesis were laid over a century ago, with methods that remain fundamental in organic chemistry due to their reliability and simplicity.

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The most traditional and widely employed method for pyrazole synthesis is the Paal-Knorr condensation, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govacs.orgyoutube.com This reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com The reaction is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl starting materials. google.com

A direct application of this method for the synthesis of the 3,5-dimethyl-4-propyl-1H-pyrazole core involves the cyclocondensation of 3-propyl-2,4-pentanedione with a hydrazine derivative. For instance, the reaction of 3-propyl-2,4-pentanedione with aminoguanidine (B1677879) hydrochloride in methanol (B129727) and hydrochloric acid produces this compound-1-carboxamidine hydrochloride. prepchem.com This demonstrates the straightforward assembly of the target scaffold using classical techniques.

Table 1: Example of Paal-Knorr Synthesis for the this compound Scaffold

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Reference |

| 3-Propyl-2,4-pentanedione | Aminoguanidine hydrochloride | This compound-1-carboxamidine hydrochloride | prepchem.com |

Challenges such as the regioselectivity when using substituted hydrazines (e.g., methylhydrazine) have been addressed by developing one-pot procedures where the 1,3-dicarbonyl compound is generated in situ before the addition of the hydrazine. beilstein-journals.org

Synthesis via α,β-Unsaturated Carbonyl Compounds

Another classical approach utilizes the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as enones or enals. acs.org This pathway typically involves an initial Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and subsequent aromatization to form the pyrazole. beilstein-journals.org The final aromatization step often occurs via oxidation, for which ambient oxygen can sometimes suffice, or through the elimination of a leaving group present on the carbonyl substrate or the hydrazine. nih.govbeilstein-journals.org

For example, using a tosylhydrazine derivative provides a direct route to the aromatic pyrazole, as the tosyl group acts as an effective leaving group during the final elimination step under basic conditions. beilstein-journals.org This method is particularly useful for synthesizing pyrazoles with specific substitution patterns that may not be readily accessible from 1,3-dicarbonyl precursors.

Table 2: General Synthesis of Pyrazoles from α,β-Unsaturated Precursors

| Precursor Type | Hydrazine Type | Key Step | Resulting Product | Reference |

| α,β-Unsaturated Ketone/Aldehyde | Hydrazine | Michael Addition, Cyclization, Oxidation | Pyrazole | beilstein-journals.orgresearchgate.net |

| α-Benzotriazolyl-α,β-unsaturated ketone | Substituted Hydrazine | Michael Addition, Cyclization, Elimination | 1,3,5-Trisubstituted Pyrazole | acs.org |

| α,β-Unsaturated Carbonyl | Tosylhydrazine | Michael Addition, Cyclization, Elimination | Aromatic Pyrazole | beilstein-journals.org |

Contemporary and Innovative Synthetic Methodologies

Modern synthetic chemistry has introduced more sophisticated and efficient strategies for constructing pyrazole rings, focusing on aspects like atom economy, diversity, and catalytic efficiency.

Multicomponent Reaction Approaches for Pyrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, have emerged as a powerful tool for the efficient synthesis of complex molecules. beilstein-journals.orgmdpi.com These reactions are highly valued for their pot, atom, and step economy (PASE). mdpi.com Several MCRs have been developed for the synthesis of highly substituted pyrazoles and fused pyrazole systems. nih.gov

A common MCR strategy involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303). nih.gov This four-component reaction proceeds through a series of condensation and cyclization events to rapidly assemble pyranopyrazole structures, which are of significant interest in medicinal chemistry. mdpi.comnih.gov Such approaches allow for the generation of vast libraries of diverse pyrazole derivatives from simple starting materials in a single step.

1,3-Dipolar Cycloaddition Reactions in Pyrazole Formation

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a cornerstone of heterocyclic synthesis. For pyrazoles, this typically involves the reaction of a diazo compound with an alkyne. acs.org While diazo compounds themselves can be hazardous to handle, modern protocols have circumvented this issue by generating them in situ. acs.org A popular method involves the base-induced decomposition of N-tosylhydrazones, which readily produce the required diazo intermediate. acs.orgorganic-chemistry.org

This in situ generation allows for a convenient one-pot procedure where an aldehyde or ketone is first condensed with tosylhydrazine, and the resulting tosylhydrazone reacts with an alkyne in the same vessel to produce the pyrazole. organic-chemistry.org This method offers high regioselectivity and tolerates a broad range of functional groups. acs.orgorganic-chemistry.org

Table 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| Diazo Source (in situ) | Dipolarophile | Key Features | Reference |

| N-Tosylhydrazone + Base | Terminal Alkyne | One-pot, high regioselectivity | acs.orgorganic-chemistry.org |

| N-Tosylhydrazone + Base | N-vinylimidazole (Acetylene equivalent) | Access to 3-substituted pyrazoles | acs.org |

| N-Tosylhydrazone + Base | gem-Dibromoalkene (Alkynyl bromide source) | Forms 3,5-diaryl-4-bromo-pyrazoles | organic-chemistry.org |

Transition Metal-Catalyzed Pyrazole Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the formation of pyrazoles is no exception. researchgate.net Catalytic methods offer unique pathways and high efficiency for constructing the pyrazole ring or functionalizing a pre-existing one. rsc.org These reactions include catalyzed cyclizations, cross-couplings, and direct C-H functionalization. nih.govresearchgate.net

For instance, copper and palladium catalysts have been employed in various pyrazole syntheses. beilstein-journals.org Copper can catalyze the cyclization of β,γ-unsaturated hydrazones or facilitate MCRs to produce polysubstituted pyrazoles. beilstein-journals.orgorganic-chemistry.org Palladium catalysts are effective in ring-opening reactions of strained heterocycles like 2H-azirines with hydrazones to yield pyrazoles. organic-chemistry.org Furthermore, transition metals like ruthenium can catalyze the dehydrogenative coupling of 1,3-diols with hydrazines. organic-chemistry.org A significant area of modern research is the direct C-H functionalization of the pyrazole ring, which allows for the late-stage introduction of aryl, alkyl, or heteroatom groups without the need for pre-functionalized substrates. researchgate.netrsc.org

Table 4: Examples of Transition Metal-Catalyzed Pyrazole Syntheses

| Catalyst System | Transformation | Substrates | Reference |

| Palladium | Ring-opening of 2H-azirine | 2H-Azirine, Hydrazone | organic-chemistry.org |

| Copper | Aerobic oxidative cyclization | β,γ-Unsaturated hydrazone | organic-chemistry.org |

| Ruthenium | Dehydrogenative coupling | 1,3-Diol, Hydrazine | organic-chemistry.org |

| Copper | C-H Arylation | Pyrazole, Aryl halide | researchgate.net |

Photoredox Catalysis and Electrocatalysis in Pyrazole Synthesis

The synthesis of pyrazole derivatives has been significantly advanced by the advent of photoredox and electrocatalysis. These methods offer green, efficient, and highly selective pathways for constructing the pyrazole core, often under mild reaction conditions.

Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates that can participate in cyclization reactions. researchgate.net This strategy is advantageous due to its operational simplicity and environmental friendliness. researchgate.net For instance, photoredox catalysis has been employed for the cross-dehydrogenative coupling reactions to form precursor acyl hydrazides and for the synthesis of 3,5-disubstituted pyrazoles. researchgate.netrsc.org The integration of photoredox catalysis with other technologies like flow chemistry is an emerging area, promising enhanced control and scalability for the synthesis of complex molecules. thieme-connect.com While direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the principles can be applied. A plausible route would involve the photoredox-mediated reaction of a suitable hydrazine derivative with 3-propyl-2,4-pentanedione.

Electrocatalysis provides another powerful tool for pyrazole synthesis, using electrical current to drive redox reactions. This technique can often obviate the need for chemical oxidants or reductants, thus minimizing waste. beilstein-journals.org Electrocatalysis can be applied in a "paired" fashion where both anodic oxidation and cathodic reduction contribute to the desired transformation. beilstein-journals.org Nickel and copper-catalyzed electrochemical methods have been developed for the N-arylation of pyrazoles and for the three-component synthesis of substituted pyrazoles from materials like oxime acetates. beilstein-journals.orgacs.org A redox-neutral strategy for the cross-coupling of aryl halides with weak N-nucleophiles, including pyrazoles, has also been demonstrated. beilstein-journals.org

The table below summarizes key findings in the application of these catalytic methods to pyrazole synthesis.

Table 1: Photoredox and Electrocatalytic Synthesis of Pyrazole Derivatives

| Catalytic Method | Catalyst/System | Substrates | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Photoredox Catalysis | Visible Light / Photosensitizer | Phenylhydrazines, Togni's reagents, Styrenes | Trifluoromethylated pyrazoles | Intermolecular three-component aminotrifluoromethylation. | researchgate.net |

| Photoredox Catalysis | Λ-IrS Complex | - | Chiral alcohols from pyrazole precursors | Sequential asymmetric hydrogenation and photocatalytic radical cyclization. | rsc.org |

| Electrocatalysis | Nickel / RVC electrodes | Aryl halides, Pyrazoles | N-aryl pyrazoles | Redox-neutral cross-coupling with weak N-nucleophiles. | beilstein-journals.org |

| Electrocatalysis | Copper | Oxime acetates, Terminal alkynes, Anilines | 1,3,4-Substituted pyrazoles | Three-component synthesis via electrocatalysis. | beilstein-journals.org |

Principles of Green Chemistry in Pyrazole Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of pyrazoles. nih.govjetir.org These strategies focus on improving efficiency, using safer solvents, and employing recyclable catalysts. nih.gov

Flow Chemistry Techniques for Enhanced Synthesis Efficiency

Flow chemistry, or continuous-flow synthesis, has emerged as a superior alternative to traditional batch methods for producing pyrazoles. mdpi.com By conducting reactions in a continuously flowing stream through a reactor, this technique offers precise control over parameters like temperature and pressure, leading to enhanced safety, scalability, and reaction efficiency. mdpi.comnih.gov

This methodology has been successfully applied to the synthesis of 3,5-disubstituted and 1,3,5-trisubstituted pyrazoles. mdpi.comrsc.org For example, a transition metal-free continuous-flow process has been described for the reaction of terminal aryl alkynes with acyl chlorides to generate ynones in situ, which then react with hydrazines to form pyrazoles. mdpi.com Another approach utilizes a flow setup for the safe generation and use of diazoalkanes, which then undergo cycloaddition with alkynes to yield pyrazoles in excellent yields and short residence times. nih.gov A telescoped, four-step synthesis of the measles therapeutic AS-136A, a complex pyrazole derivative, was achieved in a total residence time of just 31.7 minutes using an assembly-line approach. nih.gov

For the target compound, this compound, a flow process could be envisioned starting from 3-propyl-2,4-pentanedione and hydrazine, passed through a heated reactor coil, potentially containing a solid-phase catalyst, to enable rapid and efficient cyclization.

Table 2: Flow Chemistry in Pyrazole Synthesis

| Starting Materials | Reactor Conditions | Product Type | Yield | Residence Time | Reference(s) |

|---|---|---|---|---|---|

| Vinylidene keto esters, Hydrazine derivatives | - | 3,4,5-Trisubstituted Pyrazoles | 62-82% | - | mdpi.com |

| Terminal aryl alkynes, n-BuLi, Acyl chlorides, Hydrazines | Mild conditions | 3,5-Di- and 1,3,5-Trisubstituted Pyrazoles | 20-77% | ~70 min | mdpi.com |

| Fluoroamines, tBuONO, Alkynes | Elevated temperatures | Highly Substituted Pyrazoles | 48-99% | - | nih.gov |

| Terminal alkynes, Hydrazine | Copper catalyst | 3,5-Disubstituted Pyrazoles | - | - | rsc.org |

Aqueous and Solvent-Free Reaction Conditions

A cornerstone of green chemistry is the reduction or elimination of volatile and toxic organic solvents. pharmacognosyjournal.nettandfonline.com Research into pyrazole synthesis has increasingly focused on using water as a reaction medium or conducting reactions under solvent-free conditions. tandfonline.comthieme-connect.com

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. thieme-connect.com Various catalytic systems have been developed to facilitate pyrazole synthesis in aqueous media. thieme-connect.comthieme-connect.com For example, the condensation of 1,3-diketones with hydrazines can be efficiently carried out in water using catalysts like cetyltrimethylammonium bromide (CTAB) or nano-ZnO. thieme-connect.comresearchgate.net An innovative approach uses water microdroplets, which can generate superacidic conditions at the gas-liquid interface, to catalyze pyrazole synthesis within milliseconds at ambient temperature without any added catalyst. acs.org

Solvent-Free Synthesis: Eliminating the solvent entirely represents an even greener approach, often involving grinding reactants together, sometimes with a catalytic amount of a solid acid or under microwave irradiation. tandfonline.comrsc.org Solventless condensation of a diketone and a hydrazine has been shown to afford pyrazole derivatives in high yields at room temperature. rsc.org Microwave-assisted solvent-free synthesis, particularly when combined with nanocatalysts, can dramatically reduce reaction times and improve yields. researchgate.netpharmacophorejournal.com

Table 3: Green Reaction Conditions for Pyrazole Synthesis

| Method | Catalyst/Conditions | Substrates | Key Advantage(s) | Yield | Reference(s) |

|---|---|---|---|---|---|

| Aqueous Media | Cetyltrimethylammonium bromide (CTAB) | Arylaldehydes, Ethyl acetoacetate, Hydrazines | Environmentally friendly, One-pot | High | thieme-connect.com |

| Aqueous Media | Nano-ZnO | 1,3-Diketone/ketoester, Hydrazines | Reusable catalyst, Short reaction time | Excellent | researchgate.net |

| Water Microdroplets | Catalyst-free, Ambient temperature | Hydrazines, 1,3-Dicarbonyls | Ultrafast (milliseconds), Green | Moderate to Excellent | acs.org |

| Solvent-Free | Tetrabutylammonium bromide (TBAB) | 1,2-Dibenzoylhydrazines, DMAD | Room temperature, Recyclable catalyst | 75-86% | tandfonline.com |

| Solvent-Free | Sulfuric acid (catalytic) | Diketone, Hydrazine | Room temperature, High yields | High | rsc.org |

| Solvent-Free (MW) | ZnO Nano-catalyst | Cinnamaldehydes, Hydrazine hydrate | Rapid, Green chemistry | High | pharmacophorejournal.com |

Nanocatalysis in Pyrazole Derivatization

Nanocatalysts are a rapidly growing area in synthetic chemistry, offering significant advantages such as high surface area-to-volume ratio, increased catalytic activity, and ease of separation and recyclability. researchgate.nettaylorfrancis.com Their application in pyrazole synthesis aligns perfectly with green chemistry principles by enabling reactions under milder conditions and often in environmentally benign solvents like water. pharmacognosyjournal.net

Various metal and metal oxide nanoparticles have been proven effective for synthesizing pyrazole derivatives. Zinc oxide (ZnO) nanoparticles, for instance, have been used to catalyze the condensation of 1,3-dicarbonyl compounds with hydrazines in aqueous media at ambient temperature, providing excellent yields and allowing the catalyst to be reused multiple times. researchgate.net Cobalt oxide (Co₃O₄) nanoparticles have also been employed for the synthesis of pyrazole-containing heterocycles, demonstrating high efficiency. pharmacognosyjournal.netfrontiersin.org Furthermore, sophisticated yolk-shell structured magnetic nanocatalysts have been designed, combining high catalytic activity with the convenience of magnetic separation for reuse. frontiersin.org

The synthesis of this compound could be streamlined using a nanocatalyst like nano-ZnO, which would facilitate the cyclocondensation of 3-propyl-2,4-pentanedione with hydrazine hydrate under mild, potentially aqueous or solvent-free, conditions.

Table 4: Nanocatalysts in Pyrazole Synthesis

| Nanocatalyst | Morphology/Support | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|---|

| ZnO | Nanoparticles | Condensation | Aqueous media, Ambient temp, Reusable | researchgate.net |

| Co₃O₄ | Nanoparticles | Multi-component synthesis | High efficiency, Recyclable | pharmacognosyjournal.netfrontiersin.org |

| Mn/ZrO₂ | - | Ultrasound-assisted synthesis | High yield (98%) in 10 min | nih.gov |

| YS-Fe₃O₄@PMO/IL-Cu | Yolk-shell magnetic | Multi-component condensation | Highly recyclable, Selective, Effective under sonication | frontiersin.org |

| ZnS | Nanoparticles | Multi-component reaction | Ultrasonic radiation | nih.gov |

Spectroscopic and Structural Characterization of 3,5 Dimethyl 4 Propyl 1h Pyrazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the molecular structure of 3,5-dimethyl-4-propyl-1H-pyrazole by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental techniques for establishing the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments. The N-H proton of the pyrazole (B372694) ring would likely appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and potential for hydrogen bonding. The two methyl groups at the C3 and C5 positions of the pyrazole ring are chemically equivalent and would produce a sharp singlet integrating to six protons. The propyl group at the C4 position would show a characteristic pattern: a triplet for the terminal methyl protons, a sextet for the central methylene protons, and another triplet for the methylene protons attached to the pyrazole ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The C3 and C5 carbons of the pyrazole ring, being equivalent, would resonate at a specific chemical shift. The C4 carbon, substituted with the propyl group, would appear at a different chemical shift. The carbons of the propyl group would also give rise to three distinct signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| N-H | 10.0 - 13.0 | - | Broad Singlet | 1H |

| C3-CH₃, C5-CH₃ | ~2.2 | ~11 | Singlet | 6H |

| C4-CH₂-CH₂-CH₃ | ~2.4 | ~22 | Triplet | 2H |

| C4-CH₂-CH₂-CH₃ | ~1.5 | ~24 | Sextet | 2H |

| C4-CH₂-CH₂-CH₃ | ~0.9 | ~14 | Triplet | 3H |

| C3, C5 | - | ~145 | - | - |

| C4 | - | ~115 | - | - |

Nitrogen-¹⁵ (¹⁵N) NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. The two nitrogen atoms in this compound are in different chemical environments. The protonated nitrogen (N1) would exhibit a chemical shift distinct from the unprotonated nitrogen (N2). These shifts are sensitive to solvent effects and hydrogen bonding.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For the propyl group, correlations would be observed between the protons of the adjacent methylene groups and between the central methylene and terminal methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the methyl and propyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the substitution pattern on the pyrazole ring. For instance, correlations would be expected between the protons of the C3/C5 methyl groups and the C3, C4, and C5 carbons. Similarly, the protons of the methylene group attached to C4 would show correlations to C3, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can help to confirm the through-space relationships between the propyl group and the adjacent methyl groups on the pyrazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-2500 cm⁻¹, corresponding to the N-H stretching vibration, indicative of hydrogen bonding. C-H stretching vibrations of the methyl and propyl groups would appear in the 3000-2850 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1600-1400 cm⁻¹ range. C-H bending vibrations for the alkyl groups would be observed around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the pyrazole ring are often strong in the Raman spectrum. The N-H stretching vibration is typically weak in Raman.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | IR Frequency (cm⁻¹, predicted) | Raman Frequency (cm⁻¹, predicted) | Intensity |

| N-H Stretch | 3200-2500 | Weak | Broad, Strong (IR) |

| C-H Stretch (Alkyl) | 3000-2850 | 3000-2850 | Strong |

| C=N/C=C Stretch (Ring) | 1600-1400 | 1600-1400 | Medium-Strong |

| C-H Bend (Alkyl) | ~1465, ~1375 | ~1465, ~1375 | Medium |

| Ring Deformation | < 1000 | < 1000 | Medium-Weak |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular formula (C₈H₁₄N₂). The fragmentation pattern would likely involve the loss of alkyl fragments from the propyl group and potentially the cleavage of the pyrazole ring, providing further structural evidence.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal bond lengths, bond angles, and intermolecular interactions. It is anticipated that in the solid state, the molecules would be linked by intermolecular N-H···N hydrogen bonds, forming chains or more complex networks. This hydrogen bonding is a common feature in the crystal structures of pyrazole derivatives. The propyl group may adopt a specific conformation to optimize packing in the crystal lattice.

Theoretical and Computational Investigations of 3,5 Dimethyl 4 Propyl 1h Pyrazole

Quantum Chemical Calculation Methodologies

The study of pyrazole (B372694) derivatives often employs a range of quantum chemical methods to predict their properties. The choice of method depends on the desired balance between computational cost and accuracy.

Density Functional Theory (DFT) is a predominant computational method used for studying the structural and electronic properties of pyrazole-based molecules. nih.gov It is favored for its efficiency and accuracy in predicting molecular geometries, vibrational frequencies, and electronic characteristics. nih.gov

In a typical DFT study on a pyrazole derivative, the process begins with geometry optimization to find the most stable three-dimensional arrangement of atoms—the structure with the lowest energy. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d), which provides a good description of electron distribution for many organic molecules. nih.gov These calculations can confirm whether a molecule is planar or non-planar and determine key geometric parameters like bond lengths and angles. For instance, studies on substituted pyrazoles have analyzed the planarity of the pyrazole ring and the dihedral angles between the ring and its substituents, which can influence intermolecular interactions like π–π stacking. researchgate.net

For situations requiring higher accuracy, particularly in describing electron correlation effects that are crucial for understanding non-covalent interactions, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory of the second order (MP2) is one such method. Although more computationally demanding than DFT, MP2 can provide more reliable results for properties like interaction energies and reaction barriers. The application of these higher-level theories helps to refine the understanding of the subtle electronic behaviors within pyrazole systems.

Electronic Structure Analysis

Analyzing the electronic structure of a molecule is key to predicting its chemical behavior, including its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. In studies of pyrazole derivatives, the HOMO-LUMO gap is calculated to assess their potential for applications in fields like optoelectronics, where electronic transitions are fundamental. nih.gov

The distribution of electron density within a molecule governs its electrostatic interactions and helps identify reactive sites. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).

From the electronic structure, various reactivity indices can be calculated. These include parameters like electronegativity, chemical hardness, and softness, which provide quantitative measures of a molecule's reactivity. This information is valuable for predicting how a pyrazole derivative will interact with other reagents.

Intermolecular Interactions and Self-Assembly Prediction

The supramolecular chemistry of pyrazoles is largely governed by hydrogen bonding and π-stacking interactions, which direct their self-assembly into predictable architectures in the solid state.

Hydrogen Bonding Networks

The N-unsubstituted pyrazole motif contains both a hydrogen bond donor (the pyrrole-like N-H group) and a hydrogen bond acceptor (the pyridine-like sp²-hybridized nitrogen). nih.gov This dual functionality allows pyrazoles to form robust intermolecular N-H···N hydrogen bonds, leading to various supramolecular assemblies such as cyclic dimers, trimers, tetramers, or infinite linear chains (catemers). globalresearchonline.netnih.gov

For symmetrically 3,5-substituted pyrazoles, these interactions can be particularly strong and directional, leading to highly ordered crystal structures. nih.gov The N···N distances in such hydrogen bonds are typically in the range of 2.82 to 2.97 Å. nih.gov In the case of 3,5-dimethyl-4-nitroso-1H-pyrazole, a close structural analog, molecules are linked by both N—H···N and N—H···O hydrogen bonds, forming zigzag chains in the crystal lattice. nih.gov It is highly probable that 3,5-dimethyl-4-propyl-1H-pyrazole would also self-assemble into similar chain or cyclic motifs driven by these strong N-H···N interactions.

Table 2: Typical Hydrogen Bond Parameters in Pyrazole Derivatives

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Compound Example | Reference |

|---|---|---|---|---|

| N-H···N | 2.82 - 2.97 | ~169 | Symmetrically 3,5-substituted pyrazoles | nih.gov |

| N-H···N | ~3.03 | Not specified | 3,5-dimethyl-1H-pyrazole derivative | acs.orgnih.gov |

π-Stacking and Aromatic Interactions

Beyond hydrogen bonding, the aromatic nature of the pyrazole ring facilitates π-stacking and other aromatic interactions, which are crucial for stabilizing the three-dimensional crystal packing. researchgate.net These non-covalent interactions occur between the electron-rich π-systems of adjacent pyrazole rings.

In the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, π–π interactions between translationally related molecules are a prominent feature, with centroid-to-centroid distances of approximately 3.87 Å. researchgate.net These interactions often adopt a parallel-displaced or offset arrangement rather than a direct face-to-face stacking to minimize electrostatic repulsion. The presence of the 4-propyl group in this compound would likely influence the packing. It could lead to a segregated packing motif where the aromatic pyrazole cores engage in π-stacking within one region, while the aliphatic propyl chains interdigitate in another, a common strategy in crystal engineering to maximize packing efficiency. The interplay between the strong, directional hydrogen bonds and the weaker, less-directional π-stacking interactions ultimately defines the final crystal architecture. nih.govresearchgate.net

Table 3: Examples of π-π Stacking Interactions in Heterocyclic Compounds

| Compound Type | Centroid-Centroid Distance (Å) | Interaction Type | Reference |

|---|---|---|---|

| Pyrimidine (B1678525) derivative | 3.588 | π–π stacking between pyrimidine rings | researchgate.net |

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | 3.865 | π–π interactions involving pyrazole and benzene (B151609) rings | researchgate.net |

Chemical Reactivity and Functionalization Pathways of 3,5 Dimethyl 4 Propyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions

Pyrazoles are π-excessive aromatic compounds that readily undergo electrophilic substitution, with the reaction typically occurring at the C4 position, which is the most electron-rich carbon atom. chim.itrrbdavc.org However, in 3,5-dimethyl-4-propyl-1H-pyrazole, this position is already occupied by the propyl group. This steric hindrance and lack of an available proton at C4 fundamentally alters the typical electrophilic substitution pattern.

While direct substitution on the carbon framework of the pyrazole (B372694) ring is challenging, electrophilic attack can still occur at other sites. The primary site for electrophilic attack becomes the sp2-hybridized nitrogen atom (N2), which acts as a base or nucleophile. rrbdavc.org

Key Electrophilic Reactions:

N-Alkylation and N-Acylation: The most common electrophilic reaction for N-unsubstituted pyrazoles is the attack at the ring nitrogen. Reaction with alkyl halides or acyl chlorides readily forms N1-substituted pyrazoles. rrbdavc.org This reaction is often regioselective, though mixtures can sometimes form depending on the reagents and conditions.

Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a standard method for introducing a formyl group at the C4 position of pyrazoles. researchgate.netchemmethod.com For this compound, this reaction would not proceed at C4. Studies on N-alkyl-3,5-dimethylpyrazoles show that formylation occurs at C4, but N-unsubstituted pyrazoles can be unreactive under similar conditions. researchgate.net

Nitration and Halogenation: Direct nitration or halogenation on the carbon atoms of the pyrazole ring is unlikely due to the occupied C4 position. If forced under harsh conditions, these reactions might lead to degradation or substitution on the less-favored C3 or C5 positions, potentially displacing a methyl group, though this is not a common pathway. Electrophilic attack would preferentially occur on the nitrogen atom if it is unprotected.

Table 1: Predicted Outcomes of Electrophilic Substitution on this compound

| Reaction Type | Reagent Example | Predicted Major Product/Outcome |

|---|---|---|

| N-Alkylation | Propyl Iodide | 1,4-Dipropyl-3,5-dimethyl-1H-pyrazole |

| N-Acylation | Acetyl Chloride | 1-Acetyl-3,5-dimethyl-4-propyl-1H-pyrazole |

| Nitration | HNO₃/H₂SO₄ | N-Nitration or ring degradation; C-nitration is highly unfavorable. |

| Halogenation | Br₂ | N-Bromination or side-chain halogenation under radical conditions. |

| Formylation | POCl₃/DMF | No reaction at C4; potential for complex formation at nitrogen. |

Nucleophilic Addition and Substitution Reactions

The electron-rich nature of the pyrazole ring, enhanced by the three electron-donating alkyl groups, makes this compound inherently resistant to nucleophilic attack. chim.it Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule. chim.it

Nucleophilic attack on the pyrazole ring itself is therefore scarce. However, nucleophilic substitution reactions can be relevant in derivatives of this compound where a leaving group has been introduced.

Reactivity of the Core: The pyrazole ring is very poorly reactive towards nucleophiles. chim.it The high electron density repels incoming nucleophiles, and there are no suitable leaving groups on the core ring structure.

Substitution on Functionalized Side Chains: While the core is unreactive, the alkyl side chains can be functionalized to introduce leaving groups. For example, if the propyl group were halogenated (e.g., via a radical reaction), it would become susceptible to nucleophilic substitution. For instance, 3,5-dimethyl-4-(1-bromopropyl)-1H-pyrazole could react with nucleophiles like cyanide or amines to displace the bromide.

Ring Opening and Ring Transformation Reactions

The pyrazole ring is an aromatic and generally stable system, and its ring-opening is not a common reaction. Such transformations typically require high energy input or specific activating groups that are not present in this compound. However, related pyrazole structures can undergo ring-opening or transformation under certain conditions.

Pyrazoline Ring Opening: The di- or tetra-hydro derivatives of pyrazoles, known as pyrazolines and pyrazolidines, are less stable. For instance, pyrazolines have been shown to undergo unexpected ring-opening reactions when treated with activated alkynes, leading to the formation of different heterocyclic or acyclic products. rsc.org This pathway would first require the reduction of the pyrazole ring.

Fragmentation of Fused Systems: In more complex, fused heterocyclic systems containing a pyrazole ring, fragmentation can occur. For example, the fragmentation of a 1H-imidazo[1,2-b]pyrazole scaffold has been reported, leading to the formation of push-pull dyes. rsc.orgnih.govresearchgate.net

Rearrangements: Under specific conditions, such as the thermal or photochemical decomposition of pyrazole-derived azides, rearrangements involving the pyrazole nitrene can lead to ring contraction or opening. mdpi.com

These reactions are not characteristic of simple alkyl-substituted pyrazoles under normal laboratory conditions but represent potential, albeit extreme, reactivity pathways.

Oxidation and Reduction Chemistry of the Pyrazole Core and Side Chains

The oxidation and reduction chemistry of this compound involves the interplay between the stable aromatic core and the more susceptible alkyl side chains.

Oxidation: The pyrazole ring itself is generally resistant to oxidation due to its aromaticity. However, the alkyl side chains can be oxidized using strong oxidizing agents.

Side-Chain Oxidation: Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the propyl and methyl groups. Depending on the reaction conditions, this can lead to the formation of alcohols, ketones, or carboxylic acids. For example, vigorous oxidation could potentially convert the methyl groups to carboxylic acid groups, forming a pyrazole dicarboxylic acid derivative. nih.gov

Reduction: The pyrazole ring can be reduced, although this typically requires catalytic hydrogenation under pressure or strong chemical reducing agents.

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide with hydrogen gas can reduce the pyrazole ring to a pyrazoline (dihydropyrazole) or, with more forcing conditions, to a pyrazolidine (B1218672) (tetrahydropyrazole).

Chemical Reduction: While common reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce the aromatic pyrazole ring, stronger agents like lithium aluminum hydride (LiAlH₄) might achieve this, though they could also react with the N-H proton. evitachem.com

Table 3: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Affected Part of Molecule | Likely Product(s) |

|---|---|---|---|

| Mild Oxidation | MnO₂ | Propyl group (allylic-like position) | 3,5-Dimethyl-4-(1-oxopropyl)-1H-pyrazole |

| Strong Oxidation | KMnO₄, heat | Methyl and Propyl groups | 4-Propyl-1H-pyrazole-3,5-dicarboxylic acid |

| Catalytic Reduction | H₂, Pd/C | Pyrazole Ring | 3,5-Dimethyl-4-propyl-pyrazoline |

| Strong Chemical Reduction | LiAlH₄ | Pyrazole Ring | 3,5-Dimethyl-4-propyl-pyrazolidine |

Coordination Chemistry and Ligand Design with 3,5 Dimethyl 4 Propyl 1h Pyrazole

Coordination Modes of Pyrazole (B372694) Ligands with Metal Centers

Pyrazole and its derivatives are highly valued in coordination chemistry because of their ability to coordinate with metal ions in various ways, leading to compounds with diverse topologies and properties. researchgate.netresearchgate.net The coordination is primarily facilitated by the pyridinic nitrogen atom (N2) of the pyrazole ring, which acts as a Lewis base, donating a pair of electrons to a metal center. researchgate.net The deprotonated form, the pyrazolate anion, is also a highly versatile ligand in coordination chemistry. rsc.org

Monodentate and Polydentate Coordination

The simplest and most common coordination mode for neutral pyrazole ligands is monodentate, where the ligand binds to a single metal center through one of its nitrogen atoms. purdue.eduyoutube.com In this fashion, the pyrazole acts as a terminal ligand, donating a single electron pair to the metal. youtube.com

However, the versatility of pyrazole-based systems allows for more complex interactions. Polydentate coordination involves the ligand binding to a metal center through two or more donor atoms. youtube.com While a single pyrazole ring is inherently monodentate, polydentate character can be achieved in several ways:

Bridging Ligands: The deprotonated pyrazolate anion can act as an exo-bidentate ligand, bridging two metal centers (M-N-N-M'). rsc.org This is a common motif in polynuclear complexes.

Functionalized Pyrazoles: Introducing other ligating groups onto the pyrazole ring creates polydentate (or chelating) ligands. researchgate.net For instance, a ligand like 1,8-bis(3,5-dimethyl-1H-pyrazol-1-yl)-3,6-dioxaoctane can act as a tetradentate ligand, binding through two pyrazole nitrogens and two ether oxygens. acs.org

Table 1: Common Coordination Modes of Pyrazole-Based Ligands

| Coordination Mode | Description | Example | Denticity |

| Monodentate | A neutral pyrazole ligand binds to a single metal ion via the N2 atom. | [Ni(3,5-dimethylpyrazole)₄Cl₂] | Monodentate |

| Exo-bidentate (Bridging) | A deprotonated pyrazolate anion bridges two metal centers. | [Cu₂(µ-pyrazolate)₂(Hpz)₂] | Bidentate |

| Polydentate (Chelating) | A pyrazole ligand with additional donor groups binds to a single metal ion at multiple sites. youtube.com | [Co(tren(MePyrzH)₃)]³⁺ | Polydentate |

This table summarizes the primary ways pyrazole and its derivatives can coordinate to metal centers.

Formation of Transition Metal Complexes

Pyrazole derivatives readily form stable complexes with a wide range of transition metals, including copper (Cu), iron (Fe), nickel (Ni), cobalt (Co), zinc (Zn), and cadmium (Cd). analis.com.myresearchgate.net The geometry of the resulting complex is influenced by the metal ion's preferred coordination number, the stoichiometry of the reaction, and the steric and electronic properties of the pyrazole ligand. researchgate.netiucr.org

For example, reactions of 3,5-dimethylpyrazole (B48361) with various metal salts have yielded complexes with distinct geometries. acs.organalis.com.my Cobalt(II) and Nickel(II) have been shown to form isostructural complexes with the formula M(C₆H₁₀N₄)₂(H₂O)₂₂, where the metal center is in a distorted octahedral environment. iucr.org In this structure, two bidentate pyrazole-based ligands coordinate in the equatorial plane, and two water molecules occupy the axial positions. iucr.org Similarly, mononuclear complexes of Cd(II), Cu(II), and Fe(III) have been synthesized using pyrazole-acetamide ligands, resulting in slightly distorted octahedral geometries. nih.gov

Table 2: Examples of Transition Metal Complexes with Pyrazole-based Ligands

| Complex | Metal Ion | Ligand(s) | Observed Geometry |

| Co(C₆H₁₀N₄)₂(H₂O)₂₂ | Co(II) | 3,5-dimethyl-1H-pyrazole-1-carboxamidine, Water | Distorted Octahedral iucr.org |

| Ni(C₆H₁₀N₄)₂(H₂O)₂₂ | Ni(II) | 3,5-dimethyl-1H-pyrazole-1-carboxamidine, Water | Distorted Octahedral iucr.org |

| [Cd(L₁)₂Cl₂] | Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, Chloride | Distorted Octahedral nih.gov |

| Cu(L₁)₂(C₂H₅OH)₂₂ | Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, Ethanol | Distorted Octahedral nih.gov |

| Fe(L₂)₂(H₂O)₂₂·2H₂O | Fe(III) | 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one, Water | Distorted Octahedral nih.gov |

This table showcases a selection of synthesized transition metal complexes, highlighting the versatility of pyrazole ligands in forming octahedral structures.

Pyrazole-Based Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of pyrazole-based ligands to bridge metal centers makes them excellent building blocks for creating extended structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govresearchgate.net These materials are crystalline solids composed of metal ions or clusters connected by organic linkers, and they have tunable properties with potential applications in gas storage, sensing, and catalysis. nih.govdigitellinc.com

Pyrazolate anions are frequently used as linkers. rsc.org For instance, pyrazole-dicarboxylate ligands have been used to construct robust MOFs with aluminum, which are porous, stable in water, and show high efficiency in capturing formaldehyde (B43269) from the air. researchgate.netnih.gov In these structures, the pyrazolate unit acts as a rigid and directional linker connecting metal centers into a 3D framework. researchgate.net Similarly, bifunctional pyridine-pyrazole linkers have been used to synthesize new coordination polymers. daneshyari.com The structure of these polymers can be tuned by incorporating auxiliary ligands, which can alter the pore size and dimensionality of the resulting framework. rsc.org For example, zinc-based MOFs synthesized with a pyrazole functionalized carboxylic acid ligand formed anionic frameworks capable of size-selective adsorption of organic dyes. rsc.org

Supramolecular Chemistry in Pyrazole-Metal Systems

Role of Non-Covalent Interactions in Crystal Engineering

Non-covalent interactions are fundamental to crystal engineering, dictating how molecules pack in the solid state. mdpi.com In pyrazole-metal complexes, several types of non-covalent interactions play crucial roles:

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions. mdpi.comnih.gov These interactions occur between parallel-displaced pyrazole rings of neighboring complexes, contributing to the formation of layered or columnar structures. mdpi.comnih.gov In some gold(I) and silver(I) pyrazole complexes, π-stacking interactions between the pyrazole rings support the formation of dimeric units. nih.gov

Other Interactions: Weaker interactions such as C-H···π, anion-π, and van der Waals forces also contribute to the stability and specific arrangement of molecules within the crystal. mdpi.commdpi.com The combination of these varied interactions provides a powerful tool for the directed assembly of desired supramolecular architectures. mdpi.com

Self-Assembly of Pyrazole-Containing Coordination Compounds

Self-assembly is the spontaneous organization of individual components into ordered structures. nih.govmdpi.com In pyrazole-metal systems, the directionality of both the coordination bonds and the subsequent non-covalent interactions drives the formation of complex supramolecular architectures. mdpi.commdpi.com

Mononuclear complexes can act as building blocks that self-assemble into higher-dimensional structures. For instance, mononuclear cadmium and iron complexes have been shown to form 1D and 2D supramolecular arrays through various hydrogen bonding interactions. nih.gov The driving force for this assembly is often the formation of robust hydrogen bonds, such as those between a protonated pyrazole and a deprotonated pyrazolate (N-H···N), which can link complexes into chains or sheets. mdpi.comnih.gov The interplay between coordination geometry, ligand design, and non-covalent forces allows for the construction of a vast array of materials, from discrete polynuclear clusters to infinite coordination polymers, all originating from the versatile pyrazole scaffold. researchgate.netrsc.org

Advanced Applications in Chemical Science and Technology

Catalysis and Catalyst Design

The versatility of the pyrazole (B372694) ring makes it a valuable ligand in the design of catalysts for a variety of chemical transformations. The nitrogen atoms of the pyrazole can coordinate with metal centers, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting catalyst. nbinno.com

Pyrazole Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

Pyrazole derivatives are widely employed as ligands in both homogeneous and heterogeneous catalysis due to their ability to form stable complexes with a variety of transition metals. nbinno.com In homogeneous catalysis, pyrazole-based ligands have been instrumental in reactions such as cross-coupling, hydrogenation, and oxidation. For instance, chiral π–Cu(II) complexes have been used to catalyze the isomerization of N-(3-butynoyl)-3,5-dimethyl-1H-pyrazole to generate N-allenoylpyrazole in situ, which then undergoes various enantioselective cycloaddition reactions. acs.org

In the realm of heterogeneous catalysis, pyrazole derivatives have been supported on various materials to create recyclable and robust catalytic systems. A notable example is the use of a cerium-based metal-organic framework, [Ce(L-Pro)2]2(Oxa), as a recyclable catalyst for the synthesis of various pyrazole derivatives. rsc.org This highlights the potential for developing solid-supported catalysts incorporating the 3,5-dimethyl-4-propyl-1H-pyrazole structure for green and sustainable chemical processes.

A variety of pyrazole derivatives have been synthesized using different catalytic systems, demonstrating the broad applicability of this compound class in catalytic reactions. The following table summarizes the synthesis of several 3,5-disubstituted-1-phenyl-1H-pyrazoles.

| Entry | R1 | R2 | Product | Yield (%) |

| 1 | CH3 | H | 3,5-dimethyl-1-phenyl-1H-pyrazole | 91 |

| 2 | CH3 | OCH3 | 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 89 |

| 3 | CH3 | C(CH3)3 | 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole | 85 |

| 4 | C2H5 | H | 3,5-diethyl-1-phenyl-1H-pyrazole | 88 |

| 5 | C2H5 | OCH3 | 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole | 86 |

Table 1: Synthesis of various 3,5-disubstituted-1-phenyl-1H-pyrazole derivatives using a [Ce(L-Pro)2]2(Oxa) catalyst. The yields demonstrate the efficiency of the catalytic process for producing a range of pyrazole compounds. rsc.org

Applications in Polymerization Processes

Pyrazole-based compounds have found utility as agents in polymerization reactions. Specifically, certain pyrazole-dithiocarbamates have been investigated as reversible addition-fragmentation chain transfer (RAFT) agents. These agents are crucial for controlling radical polymerization, allowing for the synthesis of polymers with well-defined molar masses and narrow dispersity. flinders.edu.au

The activity of these pyrazole-based RAFT agents can be enhanced by introducing electron-withdrawing substituents onto the pyrazole ring. This modification improves control over the polymerization of monomers like methyl methacrylate. flinders.edu.au While direct studies on this compound in this context are not available, the established utility of related pyrazoles suggests its potential as a scaffold for new RAFT agents.

Furthermore, aluminum alkyl catalysts, in combination with various additives, have been used for the polymerization of cyclic ethers like tetrahydrofuran. researchgate.net The fundamental interaction in these systems is often based on a Lewis acid-base mechanism, where the ether acts as a Lewis base. The nitrogen atoms in pyrazole derivatives can also act as Lewis bases, suggesting a potential role for compounds like this compound in influencing such polymerization reactions, possibly as a modifier or co-catalyst.

Mechanistic Studies of Enzyme Inhibition via Pyrazole Binding

The pyrazole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in the design of enzyme inhibitors. nih.gov Pyrazoles can act as bioisosteres for other aromatic or heterocyclic rings, offering improved potency and physicochemical properties. pharmablock.com Their ability to participate in hydrogen bonding and other interactions within an enzyme's active site makes them effective inhibitors. nih.gov

A significant body of research exists on pyrazole derivatives as inhibitors of various enzymes, including alcohol dehydrogenase (ADH), kinases, and N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE). nih.govrwu.edunih.gov For instance, N-aryl-carboxamide derivatives of pyrazoline have shown inhibitory activity against horse liver ADH comparable to the known inhibitor 4-methylpyrazole. rwu.edu

Kinetic studies on pyrazole-based inhibitors of the bacterial enzyme DapE have revealed a competitive binding mode for some analogs. nih.gov This indicates that these inhibitors compete with the natural substrate for binding to the enzyme's active site. The following table presents the inhibitory activity of several pyrazole-based compounds against DapE from Haemophilus influenzae (HiDapE).

| Compound | R | IC50 (µM) for HiDapE |

| 7f | 5-chloro-2-pyridinyl | 1.8 ± 0.1 |

| 7p | 2-pyridinyl | 1.1 ± 0.1 |

| 7q | (S)-1-phenylethyl | 1.0 ± 0.1 |

Table 2: Inhibitory concentrations (IC50) of selected pyrazole thioether derivatives against the bacterial enzyme HiDapE. These compounds demonstrate potent inhibition, highlighting the potential of the pyrazole scaffold in developing new antibacterial agents. nih.gov

Functional Materials Development

The adaptable structure of pyrazole derivatives makes them excellent building blocks for functional materials with specific optical and electronic properties.

Luminescent and Fluorescent Materials based on Pyrazoles

While unsubstituted pyrazole is not fluorescent, appropriate substitution can lead to compounds with significant fluorescence, high quantum yields, and large Stokes shifts. These properties make them highly valuable in the development of luminescent and fluorescent materials. The fluorescence properties are often solvent-dependent, which can be exploited in sensing applications. nih.gov

Sensor Technologies Incorporating Pyrazole Moieties

The ability of pyrazole derivatives to act as chelating ligands for metal ions has led to their widespread use in the development of chemosensors. nih.gov These sensors often rely on colorimetric or fluorescent changes upon binding to a specific metal ion, allowing for its detection and quantification. nih.govnih.gov The selectivity and sensitivity of these sensors can be tuned by modifying the substituents on the pyrazole ring and by incorporating other functional groups. nih.gov

For example, pyrazole-based chemosensors have been developed for the selective detection of various metal ions, including Ni²⁺, Al³⁺, and Cu²⁺. nih.govrsc.org A pyrazole-based ligand, 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL), has been shown to be a colorimetric sensor for Cu²⁺ with a detection limit of 1.6 µM. nih.gov Another study reported two novel pyrazole-based chemosensors, Pry-Flu and Pry-R6G, for the detection of Ni²⁺ and Al³⁺, respectively, with detection limits in the nanomolar range. rsc.org

The following table summarizes the performance of these two sensors.

| Sensor | Target Ion | Detection Limit (M) |

| Pry-Flu | Ni²⁺ | 1.87 x 10⁻⁸ |

| Pry-R6G | Al³⁺ | 2.61 x 10⁻⁸ |

Table 3: Detection limits of two pyrazole-based fluorescent chemosensors for Ni²⁺ and Al³⁺. The low detection limits indicate high sensitivity, making these sensors suitable for trace metal analysis. rsc.org

Corrosion Inhibition and Surface Protective Films

The compound this compound is a subject of significant interest in the field of corrosion science, particularly for its potential application as a corrosion inhibitor for various metals and alloys. While direct research on this specific molecule is not extensively documented in publicly available literature, its structural features—a pyrazole ring with alkyl substituents—allow for a comprehensive understanding of its likely behavior based on the well-established performance of analogous pyrazole derivatives. Pyrazole compounds are recognized for their efficacy in mitigating corrosion, especially for steel in acidic environments. nih.govabechem.comiscientific.org Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.netscispace.com

The core of this compound's inhibitory potential lies in its molecular structure. The pyrazole ring contains two nitrogen atoms, which are heteroatoms with lone pairs of electrons. These electron-rich centers are crucial for the adsorption process on the metal surface. nih.gov The presence of methyl and propyl groups, which are electron-donating alkyl groups, further enhances the electron density on the pyrazole ring, thereby strengthening its interaction with the metal.

The mechanism of corrosion inhibition by pyrazole derivatives, and by extension this compound, involves the formation of a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the aggressive corrosive medium. The formation of this film is a result of the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption.

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the pyrazole molecule can become protonated, leading to a positively charged species that can interact with a negatively charged metal surface (at potentials negative to the potential of zero charge). Chemisorption, a stronger form of adsorption, involves the sharing of electrons between the inhibitor molecule and the metal, leading to the formation of a coordinate-type bond. The lone pair of electrons on the nitrogen atoms and the π-electrons of the pyrazole ring can be donated to the vacant d-orbitals of the metal atoms (like iron in steel), resulting in a stable, chemisorbed layer. nih.gov

Research on various pyrazole derivatives has consistently shown that they function as mixed-type inhibitors. abechem.comresearchgate.netresearchgate.net This means they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This is typically observed through electrochemical techniques such as potentiodynamic polarization, where the addition of the inhibitor leads to a decrease in both the anodic and cathodic current densities.

The effectiveness of the protective film formed by pyrazole inhibitors is influenced by several factors, including the concentration of the inhibitor, the temperature, and the nature of the corrosive environment. Generally, an increase in the inhibitor concentration leads to greater surface coverage and, consequently, higher inhibition efficiency. iscientific.orgresearchgate.net However, the stability of the protective film can be affected by temperature, with some studies indicating a decrease in inhibition efficiency at higher temperatures due to the desorption of the inhibitor from the metal surface. researchgate.net

To illustrate the potential performance of this compound, data from studies on structurally similar pyrazole derivatives can be examined. For instance, studies on 3,5-dimethyl-1H-pyrazole and other substituted pyrazoles provide valuable insights into the expected inhibition efficiencies.

Table 1: Representative Inhibition Efficiencies of Pyrazole Derivatives on Steel in Acidic Media

| Inhibitor | Concentration (M) | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline (L5) | 10⁻³ | 1 M HCl | 95.1 | abechem.com |

| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 10⁻³ | 1 M HCl | 94 | researchgate.net |

| (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) | 10⁻³ | 1 M HCl | 80 | researchgate.net |

| (3,5-dimethyl-1H-pyrazol-1-yl) (4-((3,4-dimethoxybenzylidene) amino) phenyl) methanone (B1245722) (DPMM) | 400 ppm | 1 M HCl | 95.5 (at 60°C) | researchgate.net |

| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole (BM-01) | 10⁻³ | 1 M HCl | 90.4 | nih.gov |

The data in Table 1 demonstrates the high inhibition efficiencies achievable with pyrazole derivatives that share the 3,5-dimethyl-1H-pyrazole core structure. The variations in efficiency can be attributed to the different substituent groups attached to the pyrazole ring, which influence the electronic properties and steric effects of the molecule, thereby affecting its adsorption characteristics.

The protective film formed by these inhibitors has been characterized using surface analysis techniques such as Scanning Electron Microscopy (SEM). These studies typically reveal a smoother metal surface in the presence of the inhibitor compared to the heavily damaged surface in the uninhibited corrosive solution, providing visual evidence of the protective film's effectiveness. nih.govabechem.com

Conclusion and Outlook for 3,5 Dimethyl 4 Propyl 1h Pyrazole Research

Synthesis of 3,5-dimethyl-4-propyl-1H-pyrazole

The synthesis of pyrazole (B372694) derivatives is a well-established area of organic chemistry. A common and efficient method for creating the core 3,5-dimethylpyrazole (B48361) structure involves the condensation reaction of a β-dicarbonyl compound with hydrazine (B178648). wikipedia.orgtsijournals.com

A plausible synthetic route for this compound would begin with the synthesis of the parent compound, 3,5-dimethyl-1H-pyrazole. This is typically achieved by reacting acetylacetone (B45752) with hydrazine hydrate (B1144303), often in a solvent like ethanol, and heating the mixture under reflux. wikipedia.orgtsijournals.com The reaction is generally high-yielding.

The introduction of the propyl group at the C4 position of the pyrazole ring is the subsequent and more challenging step. Direct alkylation of 3,5-dimethyl-1H-pyrazole typically occurs at the nitrogen atoms due to their higher nucleophilicity. Therefore, a directed functionalization at the C4 position is necessary. One potential strategy involves an electrophilic substitution reaction. The C4 position of the pyrazole ring can be susceptible to attack by certain electrophiles. researchgate.net

A more controlled approach could involve a multi-step sequence. For instance, a formylation reaction at the C4 position could yield 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This intermediate could then undergo a Wittig reaction or a similar olefination process with an appropriate two-carbon ylide to introduce a propenyl group, which could subsequently be reduced to the desired propyl group.

Alternatively, a cross-coupling reaction, such as a Suzuki or Negishi coupling, could be employed. This would require the prior synthesis of a 4-halo-3,5-dimethyl-1H-pyrazole intermediate. This halogenated pyrazole could then be coupled with a propyl-containing organometallic reagent to form the target molecule. rsc.org Another potential precursor is 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol, which could be converted to the corresponding alkyl halide and then reduced. lookchem.combldpharm.com

Table 1: Plausible Synthetic Intermediates and Reagents

| Compound Name | Role in Synthesis |

|---|---|

| Acetylacetone | Starting material for pyrazole ring formation wikipedia.orgtsijournals.com |

| Hydrazine Hydrate | Reagent for pyrazole ring formation wikipedia.orgtsijournals.com |

| 3,5-dimethyl-1H-pyrazole | Core pyrazole structure wikipedia.org |

| 4-Halo-3,5-dimethyl-1H-pyrazole | Intermediate for cross-coupling reactions |

| Propylboronic acid or similar | Organometallic reagent for cross-coupling |

Structural Analysis and Computational Modeling

X-ray Crystallography: For a related compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, X-ray diffraction revealed a planar pyrazole ring. researchgate.net The benzene (B151609) ring was twisted out of the pyrazole plane, and the crystal structure was stabilized by π–π stacking interactions. researchgate.net A similar analysis of (3,5-dimethyl-1H-pyrazol-1-yl)trimethylsilane showed a staggered conformation between the pyrazole ring and the trimethylsilyl (B98337) group, with C—H⋯N hydrogen bonds forming molecular strands. researchgate.net For this compound, one would expect the pyrazole ring to be essentially planar, with the propyl group exhibiting conformational flexibility.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the structure. For various substituted 3,5-dimethylpyrazoles, the chemical shifts of the methyl protons typically appear in the range of 2.2-2.4 ppm. rsc.org The single proton on the pyrazole ring (C4-H in the parent compound) has a characteristic shift around 5.9 ppm. rsc.org In the case of this compound, the C4-H signal would be absent, and instead, signals corresponding to the propyl group (a triplet for the CH₂ adjacent to the ring, a sextet for the middle CH₂, and a triplet for the terminal CH₃) would be observed.

Computational Modeling: Density Functional Theory (DFT) is a powerful method for predicting the geometric and electronic properties of molecules. nih.gov DFT calculations can provide insights into bond lengths, bond angles, dihedral angles, and the energies of different conformers. For a series of pyrazole derivatives, DFT calculations have been used to determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. nih.govresearchgate.net Such calculations for this compound could elucidate the preferred conformation of the propyl group and the electronic effects it imparts on the pyrazole ring.

Table 2: Representative Structural Data from a Related Pyrazole Data for 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole researchgate.net

| Parameter | Value |

|---|---|

| Dihedral Angle (Pyrazole-Benzene) | 31.38 (12)° |

| R.M.S. Deviation of Pyrazole Ring | 0.009 Å |

| Intermolecular Interaction Type | π–π stacking |

Future Directions in Reactivity Studies and Applied Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, suggesting several promising avenues for future research on this compound.

Reactivity Studies: The reactivity of the pyrazole ring is of significant interest. While the C4 position is now occupied, the nitrogen atoms (N1 and N2) and the methyl groups remain potential sites for further functionalization.

N-Alkylation and N-Arylation: The N1-H can be readily substituted with a wide variety of alkyl, aryl, or acyl groups. This allows for the synthesis of a large library of derivatives with potentially diverse biological activities or material properties. tsijournals.com

Oxidation/Reduction: The pyrazole ring is generally stable, but the substituents can undergo redox reactions. evitachem.com For example, the methyl groups could be oxidized to carboxylic acids, providing another handle for further chemical modification.

Applied Chemistry:

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. tsijournals.comresearchgate.net The specific substitution pattern of this compound could be explored for its potential biological effects. Its increased lipophilicity due to the propyl group might influence its pharmacokinetic profile.

Agrochemicals: The pyrazole core is present in several commercially successful herbicides and insecticides. Research into the biological activity of this compound and its derivatives in an agricultural context could be a fruitful endeavor.

Materials Science: The ability of pyrazoles to form ordered structures through hydrogen bonding and π-stacking makes them interesting building blocks for supramolecular chemistry and crystal engineering. researchgate.net The specific packing and intermolecular interactions of this compound could be investigated for applications in designing new materials.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dimethyl-1H-pyrazole |

| Acetylacetone |

| Hydrazine Hydrate |

| 4-Halo-3,5-dimethyl-1H-pyrazole |

| Propylboronic acid |

| 3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

| 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol |

| 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole |

| (3,5-dimethyl-1H-pyrazol-1-yl)trimethylsilane |

| Ethanol |

| Carbon |

| Hydrogen |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.